molecular formula C21H22N4O3S2 B2430294 2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 894952-45-5

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2430294
CAS RN: 894952-45-5
M. Wt: 442.55
InChI Key: JWINWADXHKEWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

Studies have explored the crystal structures of similar pyrimidinylthioacetamide compounds, revealing their conformational characteristics and intramolecular interactions. For example, the investigation of the crystal structures of certain pyrimidinylthioacetamide derivatives has highlighted their folded conformations, which are stabilized by intramolecular hydrogen bonds. These structural insights are crucial for understanding the compound's potential interactions with biological molecules (Subasri et al., 2016).

Design and Synthesis of Inhibitors

The compound's framework has been utilized in the rational design of inhibitors targeting specific enzymes. For instance, pyrimidinylthiobenzoates, sharing a structural motif with the query compound, have been studied for their herbicidal activity by inhibiting acetohydroxyacid synthase (AHAS), crucial in branched-chain amino acid biosynthesis. The design of these inhibitors integrates molecular docking and 3D quantitative structure-activity relationship (QSAR) models, demonstrating the compound's utility in designing biologically active molecules (He et al., 2007).

Antimicrobial Activity

Derivatives of pyrimidinylthioacetamide have been synthesized and evaluated for their antimicrobial properties. This includes studies on novel pyrimidine-triazole derivatives, which have shown promising activity against selected bacterial and fungal strains. Such research underscores the potential of the compound in contributing to the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Binding Interactions and Molecular Docking

The compound's analogs have been investigated for their binding interactions with proteins, such as in the context of antitumor and antibacterial activities. Studies involving docking and pharmacological evaluation of related compounds highlight their potential as anticonvulsant agents, providing insights into their interactions with biological targets and the design of molecules with specific bioactivities (Severina et al., 2020).

properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-5-8-16(9-6-13)30(27,28)18-11-23-21(25-20(18)22)29-12-19(26)24-17-10-14(2)4-7-15(17)3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINWADXHKEWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

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